1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride
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Overview
Description
“1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride” is a chemical compound with the CAS Number: 2243514-85-2 . It has a molecular weight of 205.1 .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(2-fluoroethyl)pyrrolidin-3-amine dihydrochloride . The InChI Code is 1S/C6H13FN2.2ClH/c7-2-4-9-3-1-6(8)5-9;;/h6H,1-5,8H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Modular Synthesis of Polysubstituted and Fused Pyridines
A study introduces a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This synthesis utilizes 2-fluoro-1,3-dicarbonyl compounds, highlighting the role of fluoroethyl-containing compounds in facilitating such reactions under transition-metal catalyst-free conditions (Zhidong Song et al., 2016).
Synthesis of Fluorohymenidin
Another research demonstrates the microwave-assisted fluorination of 2-acylpyrroles leading to the synthesis of fluorohymenidin, the first fluorinated pyrrole-imidazole alkaloid. This process showcases the potential of fluoroethyl-containing compounds in the innovative synthesis of biologically relevant molecules (Benjamin Troegel & T. Lindel, 2012).
Antibacterial Pyridonecarboxylic Acids
Research on pyridonecarboxylic acids as antibacterial agents involved the synthesis of various compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, utilizing 1-substituted 7-chloro-, 7-(ethylsulfonyl)-, and 7-(tosyloxy)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. The findings highlight the significance of fluoroethyl groups in enhancing the antibacterial activity of these compounds (H. Egawa et al., 1984).
Mechanistic Insights into Fluoroaryl-Amine Reactions
A study on the reactions between 1-fluoro-2,6-dinitrobenzene and secondary amines like pyrrolidine in various solvent mixtures provides valuable mechanistic insights, suggesting the involvement of a six-membered orientated dipolar aggregate in the reaction pathway. This research contributes to a deeper understanding of the chemical behavior of fluoroaryl compounds in the presence of amines (P. Mancini et al., 2005).
Effective Acid Captor for Carboxamide Synthesis
The use of betaine as an effective acid captor in the equimolar reactions of carboxylic acids and amines with 1-methyl-2-fluoro or 2-chloropyridinium salt demonstrates the utility of fluoroethyl-containing compounds in the synthesis of carboxamides, offering a convenient method for their production (T. Mukaiyama et al., 1976).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoroethyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c7-2-4-9-3-1-6(8)5-9;;/h6H,1-5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBHYMWIDTXADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCF.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride |
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